molecular formula C22H17ClN2O4 B2444402 (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide CAS No. 1327184-43-9

(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B2444402
CAS No.: 1327184-43-9
M. Wt: 408.84
InChI Key: ZLKFSPMLDWDRSV-LVWGJNHUSA-N
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Description

(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H17ClN2O4 and its molecular weight is 408.84. The purity is usually 95%.
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Biological Activity

The compound (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone with several substituents that contribute to its biological activity. The presence of the furan and chloro groups, along with the carboxamide functionality, is critical for its interaction with biological targets.

1. Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .

2. Anticancer Potential

Chromene derivatives have been investigated for their anticancer properties. A study highlighted that related compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways such as p53 and MDM2 interactions .

CompoundCell LineIC50 (μM)Mechanism
(Compound A)SJSA-1 (osteosarcoma)6.4MDM2 inhibition
(Compound B)HCT116 (colon cancer)14p53 pathway activation

3. MAO-B Inhibition

The compound has been evaluated for its potential as a monoamine oxidase B (MAO-B) inhibitor. MAO-B plays a crucial role in the metabolism of neurotransmitters; thus, its inhibition is beneficial in treating neurodegenerative diseases like Parkinson's. Studies indicate that structural modifications in chromone derivatives can enhance MAO-B inhibitory activity .

Structure-Activity Relationship (SAR)

The biological activity of chromone derivatives is closely linked to their structural features. SAR studies reveal that:

  • Substituent Positioning : The position of substituents on the chromone ring significantly affects biological activity. For instance, compounds with substitutions at the 3-position show enhanced MAO-B inhibition compared to those at the 2-position .
  • Functional Groups : The presence of electron-withdrawing groups like chloro increases the potency of these compounds against various targets .

Case Studies

Several case studies have been documented regarding the biological effects of similar chromene derivatives:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that a related compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, highlighting its therapeutic potential .
  • Neuroprotective Effects : Another study reported that derivatives showed protective effects against oxidative stress-induced neuronal damage in vitro, suggesting their potential use in neurodegenerative conditions .

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O4/c1-13-9-15(23)5-7-19(13)25-22-18(21(27)24-12-17-3-2-8-28-17)10-14-4-6-16(26)11-20(14)29-22/h2-11,26H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKFSPMLDWDRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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